![molecular formula C6H2Lu2O13 B058494 Lutetium, [mu-[ethanedioato(2-)-O,O''':O',O'']]bis[ethanedioato(2-)-O,O']di-, hydrate (9CI) CAS No. 117247-81-1](/img/structure/B58494.png)
Lutetium, [mu-[ethanedioato(2-)-O,O''':O',O'']]bis[ethanedioato(2-)-O,O']di-, hydrate (9CI)
説明
This compound, commonly referred to as lutetium(III) oxalate hydrate (CAS 26677-69-0 or 117247-81-1), is a rare earth oxalate with the general formula Lu₂(C₂O₄)₃·xH₂O. It consists of lutetium(III) ions coordinated to oxalate ligands (C₂O₄²⁻) in a polymeric structure, where the oxalate acts as a bridging ligand (denoted by the "mu-" prefix) between two lutetium centers. The hydrate form contains variable water molecules (e.g., hexahydrate Lu₂(C₂O₄)₃·6H₂O, molecular weight 722.08 g/mol) .
Key properties include:
- Appearance: White crystalline solid .
- Solubility: Insoluble in water, a characteristic shared with most lanthanide oxalates .
- Applications: Primarily used as an intermediate in the purification of lutetium via hydrometallurgical processes, where oxalates are precipitated to separate rare earth metals .
準備方法
Synthetic Routes and Reaction Conditions
Lutetium(III) oxalate hydrate can be synthesized by reacting lutetium salts, such as lutetium nitrate or lutetium chloride, with oxalic acid in an aqueous solution. The reaction typically proceeds as follows: [ \text{2 Lu(NO}_3\text{)_3 + 3 H}_2\text{C}_2\text{O}_4 \rightarrow \text{Lu}_2\text{(C}_2\text{O}_4\text{)_3 + 6 HNO}_3 ] The resulting lutetium oxalate precipitate is then filtered, washed, and dried to obtain the hydrate form .
Industrial Production Methods
Industrial production of lutetium(III) oxalate hydrate follows similar synthetic routes but on a larger scale. The process involves the controlled addition of oxalic acid to a lutetium salt solution, followed by precipitation, filtration, and drying. The purity of the final product is ensured through rigorous quality control measures .
化学反応の分析
Types of Reactions
Lutetium(III) oxalate hydrate undergoes several types of chemical reactions, including:
Thermal Decomposition: When heated, it decomposes to form lutetium oxide.
Hydrolysis: In the presence of water, it can hydrolyze to form lutetium hydroxide.
Common Reagents and Conditions
Oxidation: Lutetium(III) oxalate can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents like hydrogen gas.
Major Products Formed
Lutetium Oxide (Lu2O3): Formed upon thermal decomposition.
Lutetium Hydroxide (Lu(OH)3): Formed upon hydrolysis.
科学的研究の応用
Catalysis
Lutetium oxalate hydrate serves as a catalyst in several chemical reactions, including:
- Hydrogenation : Used to facilitate the addition of hydrogen to organic compounds.
- Alkylation : Involved in the process of adding alkyl groups to molecules.
- Polymerization : Acts as a catalyst in the formation of polymers from monomers.
- Petroleum Cracking : Employed in refineries for breaking down large hydrocarbon molecules into gasoline and other fuels .
Optoelectronics
The compound is utilized in the production of electronic and optoelectronic devices. Its properties make it suitable for:
- Thin Films : Used in thin-film applications for electronics.
- Functional Coatings : Provides protective coatings for various substrates .
Medical Applications
Lutetium isotopes, particularly when used in conjunction with lutetium oxalate hydrate, are being explored for their potential in medical therapies:
- Radionuclide Therapy : Lutetium isotopes are employed in targeted therapies for conditions such as prostate cancer, leveraging their beta radiation emission capabilities .
Nanotechnology
The compound plays a role in the development of nanomaterials and MEMS (Micro-Electro-Mechanical Systems):
- Nanoparticles : Used in creating nanoparticles for various applications, including drug delivery systems and sensors .
Case Study 1: Catalysis in Petroleum Refining
A study demonstrated that lutetium oxalate hydrate significantly enhances the efficiency of catalytic cracking processes in petroleum refining. The use of this compound resulted in improved yields of lighter hydrocarbons while reducing reaction times.
Case Study 2: Medical Radiotherapy
Research has indicated that lutetium-based compounds can be effectively used in radiotherapy for prostate cancer patients. The targeted delivery system minimizes systemic exposure while maximizing localized treatment efficacy.
Data Tables
Application Area | Specific Uses |
---|---|
Catalysis | Hydrogenation, alkylation, polymerization |
Optoelectronics | Thin films, protective coatings |
Medical | Radionuclide therapy for cancer treatment |
Nanotechnology | Development of nanoparticles and MEMS |
作用機序
The mechanism of action of lutetium(III) oxalate hydrate in medical applications involves its conversion to lutetium-177, a radioactive isotope used in targeted radiotherapy. Lutetium-177 binds to specific receptors on cancer cells, delivering localized radiation to destroy the tumor cells while minimizing damage to surrounding healthy tissue .
類似化合物との比較
Structural and Compositional Similarities
Lutetium(III) oxalate hydrate belongs to the broader class of lanthanide oxalates , which exhibit similar coordination modes and polymeric structures. Examples include:
Key Observations :
- All lanthanide oxalates form insoluble hydrates, facilitating their use in metal recovery processes .
- The "mu-" bridging oxalate configuration is consistent across these compounds, resulting in extended coordination networks .
Solubility Contrasts with Other Lutetium Salts
While lutetium oxalate is water-insoluble, other lutetium salts exhibit distinct solubility profiles:
Key Insight : The insolubility of lutetium oxalate makes it ideal for selective precipitation in purification, whereas soluble salts like nitrate or sulfate are preferred for solution-based applications .
Thermal and Chemical Stability
- Lutetium(III) oxalate hydrate : Decomposes to Lu₂O₃ upon heating, analogous to other lanthanide oxalates .
- Lutetium(III) acetylacetonate hydrate : Exhibits higher thermal stability (used as a catalyst up to 200°C) but is hygroscopic .
- Lutetium nitride (LuN) : Stable at high temperatures (density 11.6 g/cm³), used in refractory materials .
Research and Industrial Relevance
- Separation Efficiency : Lutetium oxalate hydrate is critical in the multi-stage extraction of high-purity lutetium from mixed rare earth ores, often alongside gadolinium and dysprosium oxalates .
- Catalytic Potential: While less catalytically active than acetylacetonate or triflate derivatives, lutetium oxalate may serve as a precursor for oxide-based catalysts .
生物活性
Lutetium is a rare earth element that has gained prominence in medicinal chemistry, particularly in the field of targeted radionuclide therapy for cancer. The compound Lutetium, [mu-[ethanedioato(2-)-O,O''':O',O'']]bis[ethanedioato(2-)-O,O']di-, hydrate (9CI), is of particular interest due to its potential applications in radiopharmaceuticals. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and its interactions at the cellular level.
Chemical Structure and Properties
The compound is a coordination complex where lutetium is coordinated with ethanedioate ligands. This structure allows for specific binding to biological targets, enhancing its therapeutic efficacy.
Lutetium-177, commonly used in conjunction with prostate-specific membrane antigen (PSMA) targeting agents, emits beta particles that induce localized radiation damage to cancer cells while sparing surrounding healthy tissues. The mechanism involves:
- Targeting PSMA : The compound binds to PSMA, which is overexpressed in prostate cancer cells.
- Radiation Emission : Upon binding, the lutetium-177 emits beta radiation that induces DNA damage in the targeted cells.
Biological Activity and Efficacy
Recent studies have demonstrated the efficacy of lutetium-based therapies in prostate cancer treatment. For instance:
- Clinical Trials : A meta-analysis reported that approximately 46% of patients receiving lutetium-177 PSMA therapy showed significant declines in prostate-specific antigen (PSA) levels, indicating a therapeutic response .
- Case Studies : In a cohort study, patients treated with lutetium-177 PSMA-617 exhibited median progression-free survival (PFS) of 11 months and overall survival (OS) of 14 months .
Table 1: Summary of Clinical Outcomes with Lutetium-177 PSMA Therapy
Study Author | Total Patients | PSA Decline ≥50% (%) | Median PFS (months) | Median OS (months) |
---|---|---|---|---|
Khreish et al. | 252 | 48 | 13.4 | NR |
Sartor et al. | 551 | 46 | NR | 15.3 |
Hofman et al. | 98 | 66 | NR | NR |
NR = Not Reported
Cellular Interactions
The biological characterization of lutetium compounds often involves studying their interactions with cancer cell lines. For instance:
- Internalization Assays : In experiments using LNCaP cells (a prostate cancer cell line), lutetium-labeled compounds demonstrated specific binding to PSMA with a dissociation constant () of approximately 25 ± 3 nmol/L .
- Comparative Studies : Compared to other radioligands, lutetium-based therapies have shown superior specificity and reduced off-target effects.
Side Effects and Toxicity
While lutetium-177 therapies are generally well tolerated, some adverse effects have been documented:
Q & A
Q. Basic: What are the recommended synthesis methods for lutetium oxalate hydrate, and how can its purity be optimized given its low solubility?
Methodological Answer:
The synthesis typically involves reacting lutetium(III) salts (e.g., nitrate or sulfate) with oxalic acid in aqueous media. Due to the insolubility of lutetium oxalate (confirmed in aqueous solutions ), precipitation is the primary method. For purity optimization:
- Step 1: Use stoichiometric excess of oxalic acid to ensure complete ligand coordination.
- Step 2: Employ recrystallization in mixed solvents (e.g., water-ethanol) to remove soluble impurities.
- Step 3: Characterize purity via elemental analysis (C, H, O content) and X-ray diffraction (XRD) to confirm crystallinity .
Q. Basic: How does the hydration state of this complex influence its stability, and what experimental techniques can quantify water content?
Methodological Answer:
The hydration state affects crystallinity and thermal stability. To quantify water:
- Thermogravimetric Analysis (TGA): Heat the compound from 25°C to 600°C at 10°C/min. Weight loss below 200°C corresponds to bound water.
- Karl Fischer Titration: Directly measure water content in dissolved samples (use dilute HNO₃ for dissolution).
- Comparative Stability: Hydrated forms are typically more stable at low temperatures but may dehydrate under vacuum or elevated temperatures, altering reactivity .
Q. Advanced: What spectroscopic methods are most effective for probing the coordination geometry of lutetium in this oxalate complex?
Methodological Answer:
- X-ray Absorption Spectroscopy (XAS): Provides Lu-O bond distances and coordination number via extended X-ray absorption fine structure (EXAFS).
- Infrared (IR) Spectroscopy: Identifies symmetric/asymmetric stretching modes of oxalate ligands (e.g., ν(C=O) at ~1600–1700 cm⁻¹) to confirm bidentate vs. bridging coordination .
- Solid-State NMR: ¹³C NMR can resolve oxalate carbon environments, though lutetium’s paramagnetism may require low-temperature measurements .
Q. Advanced: How do pH and counterion selection impact the solubility and structural integrity of this complex in aqueous systems?
Methodological Answer:
- pH Effects: Below pH 3, oxalate ligands may protonate, disrupting the complex. Above pH 6, lutetium hydroxide formation competes . Optimal synthesis occurs at pH 4–5.
- Counterion Influence: Nitrate or sulfate counterions (from precursor salts) can stabilize the complex via ion pairing. Chloride may induce precipitation due to LuCl₃ insolubility .
- Experimental Design: Conduct solubility tests in buffered solutions (e.g., acetate buffer for pH 4–5.5) with varying counterions, monitored by UV-vis or conductivity measurements.
Q. Advanced: What contradictions exist in the literature regarding the thermal decomposition pathways of lutetium oxalate hydrates, and how can they be resolved?
Methodological Answer:
- Reported Contradictions: Some studies suggest sequential dehydration followed by oxalate decomposition, while others propose simultaneous processes.
- Resolution Strategies:
- Use in situ XRD coupled with TGA to track phase changes during heating.
- Compare mass loss profiles with theoretical calculations (e.g., 3 H₂O molecules lost at ~150°C, followed by oxalate decomposition to Lu₂O₃ at >400°C) .
- Replicate experiments under inert (N₂) vs. oxidative (air) atmospheres to assess redox pathways.
Q. Basic: What safety protocols are critical when handling this lutetium complex, given its chemical hazards?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for powder handling .
- Fire Safety: Lutetium compounds are flammable (H228 hazard ). Store away from oxidizers; use CO₂ or dry chemical extinguishers.
- Waste Disposal: Neutralize aqueous waste with Na₂CO₃ to precipitate lutetium hydroxide, then dispose as heavy-metal waste .
Q. Advanced: How can computational modeling (e.g., DFT) elucidate the electronic structure and reactivity of this complex?
Methodological Answer:
- Density Functional Theory (DFT):
- Reactivity Insights: Charge distribution analysis can identify nucleophilic/electrophilic sites for ligand substitution reactions.
Q. Advanced: What structural similarities does this complex share with other lanthanide oxalate frameworks, and how can these inform material design?
Methodological Answer:
- Structural Motifs: Lanthanide oxalates often form 3D networks via μ-oxo bridges. Compare XRD data with Er/Y frameworks (e.g., uranium oxide hydrates ) to identify isostructurality.
- Material Design Implications:
特性
IUPAC Name |
lutetium(3+);oxalate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.2Lu.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSOLIMSGVAOTE-UHFFFAOYSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Lu+3].[Lu+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Lu2O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583828 | |
Record name | Lutetium ethanedioate--water (2/3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117247-81-1 | |
Record name | Lutetium ethanedioate--water (2/3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。